molecular formula C8H16N4S B076364 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 14068-40-7

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B076364
CAS RN: 14068-40-7
M. Wt: 200.31 g/mol
InChI Key: JHUJNSGTROUQNM-UHFFFAOYSA-N
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Description

The compound “5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a diethylaminoethyl group, which is a common functional group in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the thiadiazole ring, along with the diethylaminoethyl group. The presence of nitrogen and sulfur in the ring would likely result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

As a derivative of thiadiazole, this compound might be expected to undergo reactions typical of other thiadiazole compounds, such as substitution reactions at the ring or reactions involving the diethylaminoethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiadiazole ring and the diethylaminoethyl group might suggest solubility in polar solvents, and the compound might be expected to have a relatively high boiling point due to the potential for hydrogen bonding .

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of copolymers that have shown good antibacterial activity . The copolymers were synthesized at high conversions by photoinitiation and demonstrated good antibacterial activity against tested bacteria .

Thermal Stability

The compound contributes to the thermal stability of the synthesized copolymers . The thermal properties of the copolymers were investigated by TGA/DTA analyses, which proved the thermal stability of the obtained copolymers .

pH-Sensitive Polymer

Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a polymer that contains the compound, is a pH-sensitive polymer . It has shown to undergo chemical and conformational changes by applying external temperature or pH stimuli .

Temperature Responsiveness

In addition to being pH-sensitive, PDEAEMA has also shown temperature responsiveness . This dual sensitivity makes it a special smart polymer .

Biomedical Applications

The compound has been used in the development of a new pH-responsive system based on a polyelectrolyte polymer grafted into mesoporous silica nanoparticles (MSNs) for biomedical applications . The system was developed for potential use in the fabrication and production of medical devices .

Antimicrobial Polymers

Polymers containing the compound have been used in the production of antimicrobial polymers . These polymers have gained considerable scientific and industrial attention due to their distinctive properties in the fabrication and production of medical devices, textiles, packaging, and purification systems .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Thiadiazole derivatives have been studied for a variety of uses, including as antimicrobial, anti-inflammatory, and anticancer agents . The diethylaminoethyl group is also found in a number of biologically active compounds .

properties

IUPAC Name

5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-3-12(4-2)6-5-7-10-11-8(9)13-7/h3-6H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUJNSGTROUQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390366
Record name 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

CAS RN

14068-40-7
Record name 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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